molecular formula C14H14O B1300075 (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol CAS No. 79757-92-9

(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1300075
CAS No.: 79757-92-9
M. Wt: 198.26 g/mol
InChI Key: BNMMMXOMDSTFKQ-UHFFFAOYSA-N
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Description

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H12O It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a hydroxymethyl group is attached to the other phenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-methylbiphenyl.

    Hydroxymethylation: The next step is the hydroxymethylation of 4-methylbiphenyl. This can be achieved by reacting 4-methylbiphenyl with formaldehyde in the presence of a base such as sodium hydroxide (NaOH) to yield (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol.

Industrial Production Methods

Industrial production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed

    Oxidation: 4’-Methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Methyl-[1,1’-biphenyl]-4-ylmethanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    4-Hydroxymethylbiphenyl: Similar structure but without the methyl group, leading to different chemical and physical properties.

Uniqueness

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMMMXOMDSTFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362745
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79757-92-9
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester (1.43 g) in ER (25 ml) and THF (25 ml) was added over 5 min to LiAlH4 (420 mg) in ER (25 ml). The mixture was stirred at room temperature for 1 h and then cooled in ice. Aqueous NaOH (1 M, 2.1 ml) was added and after stirring (15 min) excess anhydrous Na2SO4 was added. The mixture was filtered and the filtrate evaporated to give a solid. Crystallisation from cyclohexanemethanol gave the title compound (1.04 g) m.p. 128°-31°.
Name
4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester (1.43 g) in ether (25 ml) and THF (25 ml) was added over 5 min to LiAlH4 (420 mg) in ether (25 ml). The mixture was stirred at room temperature for 1h and then cooled in ice. Aqueous NaOH (1 M, 2.1 ml) was added and after stirring (15 min) excess anhydrous Na2SO4 was added. The mixture was filtered and the filtrate evaporated to give a solid. Crystallisation from cyclohexane-methanol gave the title compound (1.04 g) m.p. 128°-31°.
Name
4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester (1.43 g) in ether (25 ml) and THF (25 ml) was added over 5 min to LiAlH4 (420 mg) in ether (25 ml). The mixture was stirred at room temperature for 1 h and then cooled in ice. Aqueous NaOH (1 M, 2.1 ml) was added and after stirring (15 min) excess anhydrous Na2SO4 was added. The mixture was filtered and the filtrate evaporated to give a solid. Crystallisation from cyclohexane-methanol gave the title compound (1.04 g) m.p. 128°-31°.
Name
4-Methyl-(1,1'-biphenyl)-4-carboxylic acid, methyl ester
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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